2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with potential applications in medicinal chemistry. This compound is a derivative of ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The unique structure of this compound includes a thiazole ring, which is known for its biological activity, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves multiple steps. One common method starts with the reaction of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thiosemicarbazide in tetrahydrofuran to form an intermediate compound. This intermediate is then cyclized to form the thiazole ring under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodane or pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using sodium tetrahydroborate or other reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Dess-Martin periodane, pyridinium chlorochromate
Reducing agents: Sodium tetrahydroborate
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Zwitterionic rhodium ν-tetraphenylborate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves the inhibition of cyclooxygenase (COX) enzymes, similar to ibuprofen. This inhibition reduces the production of prostaglandins, which are involved in inflammation and pain . Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known NSAID with anti-inflammatory and analgesic properties.
Thiazolidine-4-one derivatives: These compounds have been studied for their potential anti-inflammatory and antioxidant activities.
Uniqueness
The uniqueness of 2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE lies in its combination of a thiazole ring with an ibuprofen derivative, which may enhance its biological activity and reduce side effects compared to traditional NSAIDs .
Properties
IUPAC Name |
4-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-13(2)11-15-5-7-16(8-6-15)19-12-30-25(26-19)27-23(28)21-17-9-10-18(20(17)14(3)4)22(21)24(27)29/h5-8,12-13,17-18,21-22H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESHWTBYGPEYMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4C5CCC(C4C3=O)C5=C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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